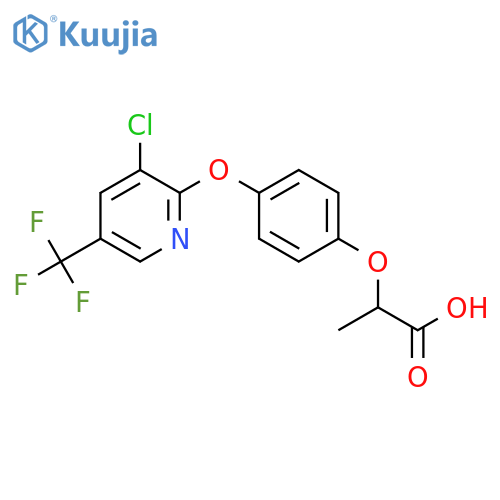Cas no 95977-29-0 (Haloxyfop-P)
ハロキシホップ-P(Haloxyfop-P)は、アリルオキシフェノキシプロピオン酸系(AOPP)に分類される選択的除草剤です。主にイネ科雑草に対して高い除草効果を示し、広範囲の作物(大豆、綿花、ナタネなど)で使用可能です。その作用機序はACCase酵素を阻害することで、雑草の脂質生合成を妨げ、生長を抑制します。特筆すべきは、低薬量でも高い効果を発揮すること、土壌中での分解が比較的早く環境負荷が低い点です。また、耐性管理の観点から、他の作用機序を持つ除草剤とのローテーション使用にも適しています。

Haloxyfop-P structure
商品名:Haloxyfop-P
CAS番号:95977-29-0
MF:C15H11ClF3NO4
メガワット:361.700353860855
MDL:MFCD20036282
CID:61819
PubChem ID:329755141
Haloxyfop-P 化学的及び物理的性質
名前と識別子
-
- Haloxyfop-P
- (R)-2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid
- Haloxyfop-p [iso]
- Haloxyfop-P (free acid)
- (R)-2-[4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenoxy]propionic acid
- (R)-2-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoic acid
- (2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid
- (2R)-2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid
- (R)-2-[4-(3-chloro-5-trifluoromethyl-pyridin-2-yl-oxy)-phenoxy ]-propanoic acid
- (R)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridyloxy]phe
- haloxyfop-R
- (R)-haloxyfop
- (+)-haloxyfop
- HALOXYFOP INHIBITOR
- DB07870
- 4g2r
- R-haloxyfop-acid
- (2R)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid
- 95977-29-0
- (R)-(+)-HALOXYFOP
- H1L
- HALOXYFOP, (+)-
- I57833604I
- (R)-2-[4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy]propionic acid
- Haloxyfop-P, PESTANAL(R), analytical standard
- Propanoic acid, 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-, (2R)-
- (R)-2-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoicacid
- Q2337168
- Propanoic acid, 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-, (R)-; (2R)-2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid; (+)-Haloxyfop; (R)-(+)-Haloxyfop; (R)-Haloxyfop; Haloxyfop-P
- CHEBI:47454
- (r)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridyloxy]phenoxy}propionic acid
- 1uys
- (R)-haloxyfop-acid
- DTXSID90904725
- UNII-I57833604I
- Haloxyfop-R (free acid) 100 microg/mL in Acetonitrile
- NS00077933
- PROPANOIC ACID, 2-(4-((3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL)OXY)PHENOXY)-, (2R)-
- 1ST22816
- PROPANOIC ACID, 2-(4-((3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL)OXY)PHENOXY)-, (R)-
- SCHEMBL119996
- CHEMBL1233202
- (2R)-2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic Acid;(2R)-2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic Acid; (+)-Haloxyfop; (R)-(+)-Haloxyfop; (R)-Haloxyfop
- (2R)-2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoic acid
- DTXCID401333834
- (2R)-2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid
- (R)-2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridyloxy)phenoxy)propionic acid
-
- MDL: MFCD20036282
- インチ: InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)
- InChIKey: GOCUAJYOYBLQRH-MRVPVSSYSA-N
- ほほえんだ: ClC1=CC(C(F)(F)F)=CN=C1OC1C=CC(OC(C)C(O)=O)=CC=1
計算された属性
- せいみつぶんしりょう: 360.03800
- どういたいしつりょう: 361.033
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 429
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 68.6A^2
じっけんとくせい
- 密度みつど: 1.442
- ふってん: 420.3°Cat760mmHg
- フラッシュポイント: 208°C
- 屈折率: 1.535
- PSA: 55.76000
- LogP: 5.00300
Haloxyfop-P セキュリティ情報
Haloxyfop-P 税関データ
- 税関コード:2933399025
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Haloxyfop-P 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D643999-5g |
Haloxyfop-P |
95977-29-0 | 97% | 5g |
$880 | 2024-07-28 | |
| TRC | H102360-100mg |
Haloxyfop-P |
95977-29-0 | 100mg |
$ 546.00 | 2023-09-07 | ||
| Alichem | A029192068-5g |
(R)-2-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoic acid |
95977-29-0 | 95% | 5g |
$891.00 | 2023-08-31 | |
| eNovation Chemicals LLC | D643999-1g |
Haloxyfop-P |
95977-29-0 | 97% | 1g |
$340 | 2024-07-28 | |
| Chemenu | CM133387-1g |
(R)-2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoic acid |
95977-29-0 | 95% | 1g |
$281 | 2021-08-05 | |
| Crysdot LLC | CD11002572-5g |
(R)-2-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoic acid |
95977-29-0 | 95+% | 5g |
$892 | 2024-07-19 | |
| eNovation Chemicals LLC | D643999-1g |
Haloxyfop-P |
95977-29-0 | 97% | 1g |
$340 | 2025-02-26 | |
| eNovation Chemicals LLC | D643999-10g |
Haloxyfop-P |
95977-29-0 | 97% | 10g |
$1270 | 2025-02-26 | |
| eNovation Chemicals LLC | D643999-5g |
Haloxyfop-P |
95977-29-0 | 97% | 5g |
$880 | 2025-02-26 | |
| eNovation Chemicals LLC | D643999-10g |
Haloxyfop-P |
95977-29-0 | 97% | 10g |
$1270 | 2025-02-25 |
Haloxyfop-P 関連文献
-
1. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screeningKirill V. Sukhoverkov,Maxime G. Corral,Julie Leroux,Joel Haywood,Philipp Johnen,Trevor Newton,Keith A. Stubbs,Joshua S. Mylne RSC Adv. 2021 11 8459
-
Mir Ali Farajzadeh,Adeleh Yadeghari,Leila Khoshmaram New J. Chem. 2018 42 6215
-
Mohammad Reza Afshar Mogaddam,Mir Ali Farajzadeh,Aysa Abbasalizadeh,Mahboob Nemati,Ali Akbar Alizadeh Nabil,Mustafa Tuzen,Ali Pourali Anal. Methods 2023 15 4187
-
Sedigheh Rahmani,Behzad Aibaghi Anal. Methods 2022 14 3493
-
Mir Ali Farajzadeh,Nasim Fazli,Sakha Pezhhanfar,Mohammad Reza Afshar Mogaddam Anal. Methods 2022 14 2376
95977-29-0 (Haloxyfop-P) 関連製品
- 108-75-8(2,4,6-Trimethylpyridine)
- 1185-55-3(Methyltrimethoxysilane)
- 4767-03-7(2,2-Bis(hydroxymethyl)propionic acid)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:95977-29-0)Haloxyfop-P

清らかである:99%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95977-29-0)Haloxyfop-R(free acid)

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ